4-(3-Bromo-benzenesulfonyl)-thiomorpholine
Description
Significance of Heterocyclic Scaffolds in Drug Discovery
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the design of new drugs. nih.govresearchgate.net Their prevalence in nature, being core components of molecules like DNA, vitamins, and hormones, underscores their biological importance. In drug development, these scaffolds offer a versatile platform for creating molecules with optimized potency, selectivity, and pharmacokinetic properties.
Thiomorpholine (B91149), a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. jchemrev.comresearchgate.net Its non-aromatic nature allows for specific three-dimensional arrangements, which can be crucial for binding to biological targets. The sulfur atom, in particular, increases lipophilicity compared to its oxygen-containing analog, morpholine (B109124), and can be a site for metabolic oxidation, influencing the compound's pharmacokinetic profile. mdpi.com Thiomorpholine derivatives have been investigated for a wide range of biological activities, including antitubercular, antiprotozoal, and as dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes. jchemrev.comjchemrev.com
The sulfonamide group (-SO₂NH-) is a cornerstone in medicinal chemistry, first gaining prominence with the discovery of antibacterial sulfa drugs. ajchem-b.comopenaccesspub.org Since then, this functional group has been incorporated into a vast array of therapeutic agents with diverse applications, including anticancer, anti-inflammatory, antiviral, and diuretic activities. nih.govnih.gov The sulfonamide moiety can act as a hydrogen bond donor and acceptor, and its geometry allows it to mimic other functional groups, such as carboxylic acids, enabling it to interact with various enzymes and receptors. researchgate.net
Overview of Brominated Benzenesulfonyl Derivatives in Chemical Research
The introduction of halogen atoms, such as bromine, onto a benzene (B151609) ring attached to a sulfonyl group is a common strategy in medicinal chemistry. Bromine is an electron-withdrawing group that can significantly alter the electronic properties of the molecule, potentially influencing its reactivity and biological activity. Furthermore, the bromine atom can serve as a handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. researchgate.net The use of brominated synthons like 4-bromobenzenesulfonyl chloride is a standard practice for creating such derivatives. sigmaaldrich.com
Research Rationale for Investigating 4-(3-Bromo-benzenesulfonyl)-thiomorpholine
The design of this compound is a logical step in the exploration of new chemical space for drug discovery. The rationale for its investigation is multifactorial:
Synergistic Scaffolding: It combines the privileged thiomorpholine scaffold with the versatile sulfonamide linker. This hybridization aims to create a molecule with a unique three-dimensional shape and electronic distribution, potentially leading to novel biological activities.
Modulation of Physicochemical Properties: The bromo-benzenesulfonyl group is expected to impart specific physicochemical properties. The bromine atom's lipophilicity and the sulfonyl group's polarity will influence the molecule's solubility, permeability, and ability to interact with biological targets.
Exploration of Structure-Activity Relationships: The synthesis of this specific isomer (3-bromo) allows for a systematic investigation into how the position of the halogen atom on the benzene ring affects the compound's properties and biological profile compared to other isomers (e.g., 2-bromo or 4-bromo derivatives).
Scope and Objectives of the Research Study
A research study focused on this compound would likely encompass the following scope and objectives:
Synthesis and Characterization: The primary objective would be the successful synthesis of the target compound, likely through the reaction of 3-bromobenzenesulfonyl chloride with thiomorpholine. Comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure.
Physicochemical Profiling: Determination of key physicochemical properties like melting point, solubility, and lipophilicity (logP) would be crucial for understanding its drug-like properties.
Biological Screening: A broad biological screening against a panel of relevant targets (e.g., kinases, proteases, GPCRs) would be undertaken to identify any potential therapeutic applications. Based on the known activities of the parent scaffolds, screening for anticancer, antimicrobial, or anti-inflammatory properties would be a logical starting point. rsc.org
Computational Studies: In silico modeling and docking studies could be employed to predict potential biological targets and to understand the binding mode of the compound at a molecular level.
Structure
3D Structure
Properties
IUPAC Name |
4-(3-bromophenyl)sulfonylthiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S2/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQQBRRUKQEDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590104 | |
| Record name | 4-(3-Bromobenzene-1-sulfonyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-32-5 | |
| Record name | 4-(3-Bromobenzene-1-sulfonyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10590104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 3 Bromo Benzenesulfonyl Thiomorpholine and Its Derivatives
Retrosynthetic Analysis of 4-(3-Bromo-benzenesulfonyl)-thiomorpholine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the nitrogen-sulfur (N-S) bond of the sulfonamide group. This bond is synthetically formed via a nucleophilic substitution reaction.
This primary disconnection simplifies the target molecule into two key precursors:
3-Bromobenzenesulfonyl chloride : An electrophilic partner containing the functionalized aromatic ring.
Thiomorpholine (B91149) : A cyclic secondary amine that acts as the nucleophile. wikipedia.org
Further deconstruction of these precursors can be considered. 3-Bromobenzenesulfonyl chloride is typically synthesized from 3-bromoaniline (B18343) through diazotization followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst, and subsequent treatment with chlorine. Alternatively, direct chlorosulfonation of bromobenzene (B47551) can be employed, although this may lead to mixtures of isomers. Thiomorpholine itself can be prepared through various methods, including the reaction of cysteamine (B1669678) with vinyl chloride. wikipedia.org This systematic deconstruction provides a clear roadmap for the laboratory synthesis of the target compound from basic starting materials. nih.gov
Synthesis from 3-Bromobenzenesulfonyl Chloride and Thiomorpholine
The most conventional and widely used method for synthesizing this compound is the reaction between 3-bromobenzenesulfonyl chloride and thiomorpholine. cbijournal.com This reaction is a classic example of sulfonamide bond formation, a robust and reliable transformation in organic chemistry. nih.gov The nitrogen atom of the thiomorpholine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.
The successful synthesis of sulfonamides from sulfonyl chlorides and amines is dependent on carefully controlled reaction conditions. researchgate.net The reaction is typically performed in a suitable organic solvent, and various parameters can be optimized to maximize the yield and purity of the final product.
Key parameters for optimization include the choice of solvent, base, and reaction temperature. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used. cbijournal.comnih.gov The reaction often proceeds efficiently at room temperature, although gentle heating may be required for less reactive substrates.
Interactive Table: Typical Reaction Conditions for Sulfonamide Formation
| Parameter | Options | Purpose/Considerations |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Pyridine | To dissolve reactants and facilitate the reaction. Pyridine can act as both a solvent and a base. cbijournal.com |
| Base | Pyridine, Triethylamine (B128534) (TEA), Sodium Hydroxide (B78521) (NaOH), Sodium Hydride (NaH) | To neutralize the HCl byproduct. cbijournal.comresearchgate.net The choice depends on the amine's reactivity and solubility. |
| Temperature | 0 °C to Room Temperature (or higher) | Lower temperatures are used to control exothermic reactions, while higher temperatures can accelerate slow reactions. cbijournal.com |
| Reactant Ratio | Equimolar or slight excess of the amine | A slight excess of the amine can help drive the reaction to completion. |
The presence of a base is crucial for the successful synthesis of sulfonamides from sulfonyl chlorides and amines. researchgate.net The reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct. In the absence of a base, this strong acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
The base's primary role is to scavenge the HCl produced, allowing the amine to remain in its free, nucleophilic form. researchgate.net Common bases used for this purpose include tertiary amines like triethylamine or pyridine. Pyridine is often used as both the base and the solvent. cbijournal.com In what is known as the Hinsberg test, aqueous alkali like sodium hydroxide is used. wikipedia.org For secondary amines like thiomorpholine, the resulting sulfonamide is typically an insoluble solid. wikipedia.org The choice of base can significantly impact the reaction's efficiency; for instance, stronger bases like sodium hydride may be employed when dealing with less nucleophilic amines. cbijournal.com
Alternative Synthetic Approaches for Thiomorpholine Sulfonamide Compounds
Beyond the direct coupling of a sulfonyl chloride and an amine, other methodologies have been developed for the synthesis of thiomorpholine sulfonamides and their derivatives. These approaches offer advantages in terms of efficiency, diversity, and ease of purification.
Solid-phase organic synthesis offers a powerful alternative for generating libraries of compounds by simplifying the purification process. In this technique, one of the reactants is immobilized on a polymer resin. nih.govimtm.czresearchgate.net For the synthesis of thiomorpholine derivatives, a precursor such as Fmoc-Cys(Trt)-OH (a protected cysteine amino acid) can be attached to a resin. nih.govresearchgate.net
The synthesis proceeds through a series of steps on the solid support:
Sulfonylation: The immobilized amino group is reacted with a sulfonyl chloride, such as a nitrobenzenesulfonyl chloride. researchgate.net
Cyclization: Subsequent chemical transformations lead to the formation of the thiomorpholine ring structure.
Cleavage: The final product is cleaved from the polymer support, often using a strong acid like trifluoroacetic acid (TFA). nih.govresearchgate.net
This method is particularly advantageous for creating a diverse range of sulfonamides by using various sulfonyl chlorides in a parallel synthesis format. durham.ac.uk
The core structure of this compound serves as a versatile scaffold for further chemical modifications, allowing for the creation of a wide array of derivatives. researchgate.net These modifications can be used to explore structure-activity relationships in drug discovery programs. ump.edu.plump.edu.pl
Two primary sites for modification are the aromatic ring and the thiomorpholine moiety:
Aromatic Ring Modification: The bromine atom on the benzene (B151609) ring is a key functional handle for various cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig amination reactions. nih.gov These reactions allow for the introduction of a wide range of substituents (alkyl, aryl, amino groups, etc.) at the 3-position, significantly expanding the chemical diversity of the final products. nih.gov
Thiomorpholine Ring Modification: The sulfur atom within the thiomorpholine ring is susceptible to oxidation. mdpi.com It can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. nih.gov This modification alters the polarity, solubility, and hydrogen-bonding capabilities of the molecule. The oxidation of thiols and thioethers is a well-established transformation in organic chemistry. libretexts.orgyoutube.com
Interactive Table: Examples of Functional Group Modifications
| Modification Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| Aromatic Ring (C-Br) | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl system |
| Aromatic Ring (C-Br) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Aryl amine |
| Thiomorpholine (Sulfur) | Oxidation | m-CPBA, H₂O₂, Oxone® | Sulfoxide (S=O) |
| Thiomorpholine (Sulfur) | Oxidation (stronger) | Excess m-CPBA, KMnO₄ | Sulfone (O=S=O) |
Strategies for Derivatization and Analog Generation
The chemical architecture of this compound allows for a dual approach to analog generation. The bromine atom on the phenyl ring serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents. Concurrently, the thiomorpholine ring offers opportunities for modification, primarily through oxidation of the sulfur atom.
Substitution on the Bromobenzenesulfonyl Moiety
The presence of a bromine atom on the benzene ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.gov This strategy allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the benzenesulfonyl moiety. The choice of catalyst, ligands, and reaction conditions can be tailored to accommodate a wide range of functional groups on the coupling partners. edu.krd
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org This method is instrumental in synthesizing a diverse library of aniline (B41778) derivatives, where various amino groups can be introduced onto the benzenesulfonyl ring. The reaction is known for its broad substrate scope and functional group tolerance. researchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, resulting in the formation of a substituted alkene. rsc.orgliverpool.ac.uk This reaction is a valuable tool for introducing vinyl groups and other unsaturated moieties, which can be further functionalized. The regioselectivity of the Heck reaction can often be controlled by the choice of catalyst and reaction conditions. ntu.edu.sg
Table 1: Palladium-Catalyzed Derivatization of the Bromobenzenesulfonyl Moiety
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-(3-Aryl-benzenesulfonyl)-thiomorpholine |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(3-Amino-benzenesulfonyl)-thiomorpholine |
| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-(3-Vinyl-benzenesulfonyl)-thiomorpholine |
Note: The specific catalysts, ligands, and bases are illustrative and may vary depending on the specific substrates and desired outcomes.
Modifications on the Thiomorpholine Ring
The thiomorpholine ring in this compound provides another avenue for structural diversification, primarily through reactions involving the sulfur atom.
Oxidation of the Sulfur Atom: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives. This transformation can significantly alter the physicochemical properties of the molecule, such as polarity and hydrogen bonding capacity. The oxidation can be achieved using a variety of oxidizing agents. For a selective oxidation to the sulfoxide, milder reagents are typically employed, while stronger oxidizing agents will lead to the sulfone. nih.gov
Table 2: Oxidation of the Thiomorpholine Ring
| Product | Oxidizing Agent (Example) |
|---|---|
| This compound S-oxide | m-Chloroperoxybenzoic acid (m-CPBA) (1 equivalent) |
| This compound S,S-dioxide | m-Chloroperoxybenzoic acid (m-CPBA) (>2 equivalents) or Potassium permanganate (B83412) (KMnO₄) |
These modifications of the thiomorpholine ring can be performed on the parent compound or on derivatives that have already undergone substitution on the bromobenzenesulfonyl moiety, further expanding the accessible chemical space.
Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-(3-bromo-benzenesulfonyl)-thiomorpholine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed picture of its atomic connectivity and chemical environment.
The proton NMR (¹H-NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 3-bromobenzenesulfonyl group and the aliphatic protons of the thiomorpholine (B91149) ring.
The protons of the thiomorpholine ring typically appear as two multiplets in the upfield region of the spectrum. Based on data from structurally similar compounds like 4-(4-nitrophenyl)thiomorpholine, the protons adjacent to the nitrogen atom (H-2' and H-6') are expected to resonate at a different chemical shift compared to the protons adjacent to the sulfur atom (H-3' and H-5'). mdpi.com This difference arises from the varying electronic environments around the heteroatoms.
The aromatic region of the spectrum would be characteristic of a 1,3-disubstituted benzene (B151609) ring. The proton at the 2-position (H-2) would likely appear as a triplet, the proton at the 4-position (H-4) as a doublet of doublets, the proton at the 5-position (H-5) as a triplet, and the proton at the 6-position (H-6) as a doublet of doublets. The exact chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the bromine atom. Data for 3-bromobenzenesulfonyl chloride can provide an estimation of these shifts. nih.govsigmaaldrich.com
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (Based on analogous compounds)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2', H-6' (Thiomorpholine) | ~3.2 - 3.4 | m |
| H-3', H-5' (Thiomorpholine) | ~2.6 - 2.8 | m |
| Aromatic Protons | ~7.5 - 8.0 | m |
The carbon-13 NMR (¹³C-NMR) spectrum provides information on the number and types of carbon atoms in the molecule. For this compound, distinct signals are expected for the two types of carbons in the thiomorpholine ring and the six carbons of the aromatic ring.
The carbon atoms of the thiomorpholine ring adjacent to the nitrogen (C-2' and C-6') would appear at a different chemical shift than those adjacent to the sulfur atom (C-3' and C-5'), similar to what is observed in 4-(4-nitrophenyl)thiomorpholine. mdpi.com The aromatic carbons would exhibit six distinct signals due to the substitution pattern. The carbon atom attached to the bromine (C-3) would show a characteristic chemical shift, and the carbon attached to the sulfonyl group (C-1) would also be readily identifiable. The chemical shifts of the aromatic carbons can be estimated from data for 3-bromobenzenesulfonyl chloride. nih.gov
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound (Based on analogous compounds)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2', C-6' (Thiomorpholine) | ~48 - 50 |
| C-3', C-5' (Thiomorpholine) | ~27 - 29 |
| Aromatic C-Br | ~122 |
| Aromatic C-S | ~140 |
| Other Aromatic Carbons | ~125 - 135 |
To definitively assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are employed. An HSQC experiment correlates the chemical shifts of directly bonded protons and carbons. This would allow for the unambiguous assignment of the signals for the CH₂ groups in the thiomorpholine ring and the CH groups in the aromatic ring, confirming the connectivity within the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₂BrNO₂S₂), the experimentally determined monoisotopic mass should be in close agreement with the calculated theoretical mass. The presence of bromine and sulfur would generate a characteristic isotopic pattern in the mass spectrum, further corroborating the molecular formula. The molecular weight of the related compound 3-bromobenzenesulfonyl chloride is 255.52 g/mol . nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonyl group and the aromatic ring.
The strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The C-S bond stretching vibration would also be present. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum. The spectrum of m-bromobenzenesulphonyl chloride shows characteristic IR absorptions that would be similar for the benzenesulfonyl portion of the target molecule. nih.gov
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 |
| Asymmetric S=O Stretch | 1300-1350 |
| Symmetric S=O Stretch | 1120-1160 |
| C-N Stretch | 1000-1250 |
| C-S Stretch | 600-800 |
| C-Br Stretch | 500-600 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids by determining the precise three-dimensional arrangement of atoms in the crystal lattice. If suitable single crystals of this compound can be obtained, this technique would confirm the connectivity of the atoms, the bond lengths, bond angles, and the conformation of the thiomorpholine ring.
Studies on similar molecules, such as 4-(4-nitrophenyl)thiomorpholine, have shown that the thiomorpholine ring adopts a chair conformation in the solid state. mdpi.com X-ray analysis would reveal the orientation of the 3-bromobenzenesulfonyl group relative to the thiomorpholine ring and provide insights into the intermolecular interactions, such as hydrogen bonding or stacking interactions, that govern the crystal packing.
Computational and Theoretical Investigations of 4 3 Bromo Benzenesulfonyl Thiomorpholine
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. However, no published studies were found that have applied DFT calculations to 4-(3-Bromo-benzenesulfonyl)-thiomorpholine.
Electronic Structure Analysis
There are no available data from DFT calculations that would describe the electronic structure of this compound. Such an analysis would typically involve the examination of molecular orbitals (HOMO-LUMO), electron density distribution, and electrostatic potential maps to understand its reactivity and intermolecular interactions.
Conformational Analysis
A conformational analysis of this compound using DFT would identify the most stable three-dimensional arrangements of the molecule. This information is crucial for understanding its shape and how it might fit into the active site of a protein. At present, no such computational studies have been reported for this compound.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor. No molecular docking studies have been published specifically for this compound against the target proteins listed below.
Ligand-Protein Interaction Prediction
There is no scientific literature detailing the predicted interactions of this compound with the following protein targets:
Caspase-3
Acetylcholinesterase (AChE)
Protein-Tyrosine Phosphatase 1B (PTP1B)
Myeloid cell leukemia 1 (Mcl-1)
Abscisic Acid Receptor
Tumor necrosis factor-alpha converting enzyme (TACE)
Inhibitor of kappa B kinase 2 (IKK2)
Binding Affinity and Interaction Mechanisms
Consequently, without any docking studies, there is no data on the predicted binding affinity (often expressed as a docking score or binding energy) or the specific molecular interactions (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces) between this compound and these protein targets.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are valuable for assessing the stability of a ligand-protein complex and understanding the dynamic nature of their interaction. A search of the available scientific literature yielded no studies that have performed molecular dynamics simulations on this compound, either in isolation or in complex with a protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. vegahub.eu For benzenesulfonamide (B165840) derivatives, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects. arkat-usa.orgresearchgate.net While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, models for analogous sulfonamides can provide valuable predictive insights. arkat-usa.orgnih.gov
A typical QSAR study on a series of benzenesulfonamide derivatives would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics. For instance, parameters like molar refractivity (MR), LogP (lipophilicity), and electronic parameters derived from quantum chemical calculations are often employed. arkat-usa.orgresearchgate.net
In the context of this compound, a hypothetical QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. The presence of the bromine atom on the benzene (B151609) ring is a significant feature. Halogen substitutions are known to influence the electronic and steric properties of a molecule, which in turn can modulate its biological activity. nih.gov In a QSAR model, the contribution of the bromo-substituent could be captured by descriptors such as the Hammett constant (σ) for the meta-position, which reflects its electron-withdrawing nature, and steric parameters like the Taft steric parameter (Es).
A representative, albeit hypothetical, QSAR equation for a series of benzenesulfonamide derivatives might look like:
log(1/C) = aLogP + bσ + cEs + dI + constant
Where:
log(1/C) is the biological activity (e.g., inhibitory concentration).
LogP represents lipophilicity.
σ is the Hammett electronic parameter.
Es is the Taft steric parameter.
I is an indicator variable for a specific structural feature.
a, b, c, d are the coefficients determined by regression analysis.
In Silico Predictive Modeling for Biological Potential
In silico predictive modeling is a powerful tool in early-stage drug discovery to assess the potential of a compound to become a viable drug. mdpi.com This involves the prediction of its pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (ADMET). nih.govnii.ac.jp
Pharmacokinetics (e.g., ADME prediction)
The ADME properties of a drug candidate are critical for its efficacy and safety. researchgate.net For this compound, various ADME parameters can be predicted using computational models. These models are often built using large datasets of experimentally determined properties and employ machine learning algorithms or rule-based systems. mdpi.commdpi.com
The thiomorpholine (B91149) group can serve as a replacement for the more common morpholine (B109124) group, with the sulfur atom increasing lipophilicity and providing a potential site for metabolism through oxidation. mdpi.com The presence of the bromo-benzenesulfonyl group will also significantly influence the ADME profile.
A summary of predicted ADME properties for this compound, based on typical values for similar sulfonamide structures, is presented in the table below.
| Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein Substrate | Likely No | Reduced likelihood of being actively pumped out of cells, which can improve bioavailability. |
| Distribution | ||
| Plasma Protein Binding | High | The extent of binding to plasma proteins affects the free drug concentration available to exert its effect. |
| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | The molecule may have limited access to the central nervous system. nih.gov |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Likely Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| CYP450 3A4 Inhibitor | Likely No | Lower risk of interactions with a major drug-metabolizing enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Predicts the primary route of elimination is not via this transporter. |
Note: The values in this table are representative and based on computational predictions for analogous compounds. Actual experimental values may vary.
Structure Activity Relationship Sar Studies of 4 3 Bromo Benzenesulfonyl Thiomorpholine Derivatives
Impact of Bromine Substitution Position on Benzenesulfonyl Moiety
The position of the bromine atom on the benzenesulfonyl ring is a critical determinant of the molecule's biological activity. The electronic and steric properties conferred by the halogen's location—ortho, meta, or para—can significantly influence how the molecule interacts with its biological target.
For benzenesulfonamide (B165840) derivatives, the position of a halogen substituent can drastically alter inhibitory activity. Studies on a series of benzenesulfonamides as carbonic anhydrase inhibitors showed complex SAR. For instance, while a chlorine atom at the para-position of an amido-benzenesulfonamide increased activity, larger halogens like bromine and iodine at the same position resulted in high-nanomolar inhibition, suggesting that steric bulk at the para position can be detrimental depending on the target. nih.gov In contrast, for a different series of related compounds, meta-substitution with a 2-bromophenyl group resulted in one of the most active compounds against the hCA I isoform. nih.gov This highlights that the "meta" position, as seen in 4-(3-Bromo-benzenesulfonyl)-thiomorpholine, can be favorable for activity. The meta-position avoids direct steric clash that might occur with ortho-substituents while positioning the halogen to interact with specific sub-pockets in a binding site that may not be accessible to a para-substituent. masterorganicchemistry.com
In a study of brominated 8-hydroxyquinolines, various dibromo- and cyano-substituted derivatives showed potent antiproliferative activity against several tumor cell lines, indicating that the presence and position of bromine are key to cytotoxic effects. researchgate.net While not directly on the target scaffold, this supports the principle that the placement of bromine is a key variable in modulating anticancer activity. researchgate.net
Table 1: Impact of Phenyl Ring Substitution on Biological Activity This table is illustrative, based on general SAR principles for sulfonamides, as direct comparative data for ortho-, meta-, and para-bromo-benzenesulfonyl-thiomorpholine was not available in the searched literature.
| Substituent Position | General Effect on Activity | Potential Rationale |
|---|---|---|
| Ortho | Often leads to decreased activity | Potential for steric hindrance near the sulfonamide linker, which can disrupt key binding interactions. |
| Meta | Can be favorable for activity | Positions the halogen to interact with specific hydrophobic sub-pockets without interfering with the primary binding of the sulfonamide group. nih.gov |
| Para | Variable; can increase or decrease activity | Activity is highly dependent on the size of the substituent and the topology of the target's binding site. Large groups like bromine may be less tolerated than smaller ones like fluorine or chlorine. nih.gov |
Influence of Thiomorpholine (B91149) Ring Modifications on Biological Profile
The thiomorpholine ring is not merely a passive scaffold; its modification provides another avenue to modulate the biological profile of the derivatives. Key modifications include the oxidation of the sulfur atom and the addition of substituents to the ring itself.
Oxidation of the sulfur in the thiomorpholine ring to a sulfoxide (B87167) (S=O) or a sulfone (SO₂) introduces polarity and hydrogen bond accepting capabilities, which can significantly alter the compound's solubility, cell permeability, and target interactions. jchemrev.comjchemrev.com A study on phenyl oxazolidinone antibiotics involved replacing the morpholine (B109124) ring with thiomorpholine S-oxide and thiomorpholine S,S-dioxide. jchemrev.com An SAR study of these C-5 amide analogues identified new leads with potent in vitro activity against Gram-positive bacteria, demonstrating the therapeutic potential of modifying the thiomorpholine core. jchemrev.com
In another example, a new class of N-azole substituted thiomorpholine derivatives was synthesized and evaluated for antioxidant and cytotoxic activities. nih.gov Within this series, the methyl-substituted oxazolyl thiomorpholine dioxide derivative 9b showed potent radical scavenging activity, even greater than the standard, ascorbic acid. This suggests that the sulfone moiety can enhance antioxidant properties. nih.gov
Table 2: Biological Activity of Modified Thiomorpholine Derivatives
| Compound | Modification | Biological Activity | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|---|---|
| Thiazolyl thiomorpholine 10c | N-thiazolyl substitution with a chloro-phenyl group | Cytotoxic | A549 (Lung) | 10.1 | nih.gov |
| Thiazolyl thiomorpholine 10c | N-thiazolyl substitution with a chloro-phenyl group | Cytotoxic | HeLa (Cervical) | 30.0 | nih.gov |
| Oxazolyl thiomorpholine dioxide 9b | N-oxazolyl substitution and S,S-dioxide ring | Antioxidant (Radical Scavenging) | N/A | Higher than ascorbic acid | nih.gov |
These findings underscore that modifications to the thiomorpholine ring can be used to tune the compound's activity toward specific therapeutic applications, such as anticancer or antioxidant agents. researchgate.net
Role of the Sulfonamide Linker in Ligand-Target Interactions
The sulfonamide (-SO₂NH-) group is a well-established pharmacophore in medicinal chemistry. It is more than a simple linker; it is a critical functional group that actively participates in ligand-target binding. Its importance stems from its unique stereoelectronic properties.
The sulfonamide moiety is a versatile hydrogen-bonding unit. The nitrogen atom can act as a hydrogen bond donor, while the two oxygen atoms are strong hydrogen bond acceptors. researchgate.netnih.gov This allows for the formation of robust and specific hydrogen bond networks with amino acid residues (such as asparagine, lysine, and histidine) in the active site of enzymes. researchgate.netresearchgate.net These interactions are fundamental to the inhibitory mechanism of many sulfonamide-based drugs, including those targeting carbonic anhydrases and kinases. mdpi.comnih.gov
Furthermore, the sulfonamide group has a stable, tetrahedral geometry around the sulfur atom. nih.gov This rigid, three-dimensional arrangement orients the attached phenyl and thiomorpholine rings in specific vectors, which can be crucial for fitting into a well-defined binding pocket. This conformational restriction can lead to higher binding affinity and selectivity compared to more flexible linkers like amides. researchgate.net In some kinase inhibitors, replacing an amide linker with a sulfonamide has been shown to alter activity, indicating the linker's direct role in binding and selectivity. acs.org The incorporation of the sulfonamide moiety into drug candidates is a known strategy to enhance metabolic stability compared to the more easily hydrolyzed amide bond. nih.gov
Correlation of Structural Features with Specific Biological Activities
Sulfonamides are a prominent class of anticancer agents that can inhibit various targets, including tyrosine kinases, carbonic anhydrases, and matrix metalloproteinases. nih.govnih.gov The benzenesulfonamide scaffold, in particular, has served as the basis for numerous potent inhibitors. For example, a series of novel 4-benzenesulfonamide derivatives of pyrazolo[1,5-a] Current time information in Pasuruan, ID.mdpi.comacs.orgtriazine were synthesized and evaluated for anticancer activity. eurekaselect.com Several compounds in this class demonstrated potent activity against a panel of 60 human cancer cell lines, with one derivative showing an IC₅₀ of 0.32 µM against leukemia cell lines. eurekaselect.com This demonstrates the potential of the benzenesulfonamide core in designing effective anticancer agents.
In another study, novel benzenesulfonamide derivatives were designed as PI3K/mTOR dual inhibitors. mdpi.com A derivative featuring a quinoline (B57606) core linked to the sulfonamide showed potent enzymatic inhibition, with the nitrogen on the quinoline core forming a critical hydrogen bond with a valine residue in the kinase's hinge region. mdpi.com This highlights how the aromatic moiety attached to the sulfonamide can be tailored to achieve specific kinase inhibition.
The thiomorpholine moiety also contributes significantly to anticancer potential. A study focused on novel thiazole-thiomorpholine derivatives found that several compounds induced apoptosis in cancer cells and caused cell cycle arrest, with some exhibiting higher potency than the standard drug cisplatin. researchgate.net
Table 3: Anticancer Activity of Related Benzenesulfonamide and Thiomorpholine Derivatives
| Compound Class | Structural Features | Target/Activity | Cell Line | GI₅₀/IC₅₀ (µM) | Source |
|---|---|---|---|---|---|
| Pyrazolo-triazine Benzenesulfonamide (Cmpd 4) | Benzenesulfonamide with pyrazolo-triazine tail | Anticancer | Leukemia | 0.32 | eurekaselect.com |
| Pyrazolo-triazine Benzenesulfonamide (Cmpd 4) | Benzenesulfonamide with pyrazolo-triazine tail | Anticancer | Colon Cancer | 0.49 - 0.89 | eurekaselect.com |
| Thiopyrimidine-Benzenesulfonamide (Cmpd 14h) | Hybrid of thiopyrimidine and benzenesulfonamide | Anticancer | MCF-7 (Breast) | 2.40 - 4.50 | nih.gov |
| Thiopyrimidine-Benzenesulfonamide (Cmpd 14h) | Hybrid of thiopyrimidine and benzenesulfonamide | Anticancer | HCT-116 (Colon) | 2.40 - 4.50 | nih.gov |
| Thiazolone-Benzenesulfonamide (Cmpd 4e) | Hybrid of thiazolone and benzenesulfonamide | Anticancer | MDA-MB-231 (Breast) | 1.64 | semanticscholar.org |
Design Principles for Enhanced Potency and Selectivity
Based on SAR studies of sulfonamides and related heterocyclic compounds, several key design principles emerge for enhancing the potency and selectivity of derivatives based on the this compound scaffold.
The "Tail Approach" : A widely successful strategy, especially for sulfonamide-based inhibitors, involves appending various chemical moieties ("tails") to the core scaffold. mdpi.comacs.orgacs.orgnih.gov This approach aims to exploit subtle differences in the amino acid residues at the entrance and within the active sites of different enzyme isoforms. acs.orgacs.orgnih.gov By adding tails with specific sizes, shapes, and chemical properties (e.g., hydrophobic, hydrophilic, charged), derivatives can be designed to bind preferentially to a desired target (e.g., a specific cancer-associated carbonic anhydrase like CA IX) while avoiding off-target isoforms (like CA I or II), thereby increasing selectivity and reducing potential side effects. nih.gov
Scaffold Hybridization : Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with dual or enhanced activity. For instance, hybridizing a benzenesulfonamide with a thiopyrimidine moiety has been shown to produce potent and selective carbonic anhydrase inhibitors with significant antiproliferative activity. nih.gov This strategy can be used to target multiple pathways involved in a disease process.
Conformational Restriction : Introducing structural elements that reduce the rotational freedom of the molecule can lock it into a bioactive conformation, which often enhances binding affinity. This can be achieved by incorporating cyclic linkers or by designing molecules capable of forming intramolecular hydrogen bonds. nih.gov For example, replacing flexible linear linkers with more rigid cyclic systems like 1,3,5-triazine (B166579) has been shown to enhance the anticancer and CA IX inhibitory activity of benzenesulfonamides. nih.gov
Optimization of Physicochemical Properties : Potency and selectivity must be balanced with drug-like properties. While adding lipophilic groups can sometimes enhance binding to hydrophobic pockets, it can also lead to poor solubility and rapid metabolic clearance. nih.gov Therefore, a key design principle is the careful tuning of properties like lipophilicity (logP) and polar surface area to achieve a balance between target engagement and favorable pharmacokinetics.
By systematically applying these principles—modifying the substitution on the phenyl ring, altering the thiomorpholine heterocycle, and appending rationally designed tails to the sulfonamide linker—medicinal chemists can optimize the this compound scaffold to develop novel therapeutic agents with improved potency and selectivity.
Conclusion and Future Directions
Summary of Key Findings on 4-(3-Bromo-benzenesulfonyl)-thiomorpholine
Direct experimental findings on this compound are sparse. However, its chemical identity is established, and its properties can be predicted based on its structure. The molecule combines two important pharmacophores: the thiomorpholine (B91149) scaffold and a sulfonamide linkage.
The thiomorpholine ring is a sulfur-containing heterocyclic motif recognized as a "privileged scaffold" in medicinal chemistry. jchemrev.comjchemrev.comresearchgate.net This is due to its presence in a wide array of biologically active compounds, where it often imparts favorable physicochemical properties and engages in crucial interactions with biological targets. researchgate.net The sulfonamide group is a cornerstone of pharmacology, found in numerous FDA-approved drugs ranging from antimicrobials to diuretics and anticancer agents. nih.govresearchgate.netclevelandclinic.orgnih.gov
The key structural features of this compound suggest several potential areas of interest:
Structural Rigidity and Flexibility: The thiomorpholine ring exists in a stable chair conformation, while the sulfonamide linker provides a point of flexibility, allowing the molecule to adapt to various binding pockets.
Hydrogen Bonding: The sulfonyl oxygens are potent hydrogen bond acceptors, a common feature in ligand-receptor interactions.
Lipophilicity: The presence of the bromo-substituted benzene (B151609) ring increases the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to cross biological membranes.
Table 1: Physicochemical Properties of this compound Below is a table summarizing the basic chemical properties of the compound.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 850349-32-5 | chemicalbook.com |
| Molecular Formula | C10H12BrNO2S2 | chemicalbook.com |
| Molecular Weight | 322.24 g/mol | chemicalbook.com |
| Predicted Boiling Point | 455.1±55.0 °C | chemicalbook.com |
| Predicted Density | 1.607±0.06 g/cm³ | chemicalbook.com |
| Predicted pKa | -7.87±0.20 | chemicalbook.com |
Challenges and Limitations in Current Research
The most significant limitation is the current lack of focused research on this compound itself. Beyond this, several general challenges pertinent to its chemical class can be anticipated.
Synthetic Accessibility and Cost: The synthesis of thiomorpholine itself has been identified as a significant cost driver for drugs that incorporate this moiety, such as the antibiotic sutezolid. researchgate.net Developing cost-effective and scalable routes is crucial for the viability of any potential therapeutic candidate.
Solubility Issues: While the thiomorpholine group can improve the properties of a molecule, some thiomorpholine-containing polymers have demonstrated low water solubility, which could be a hurdle for formulation and bioavailability. mdpi.com
Sulfonamide-Related Concerns: The sulfonamide group, despite its utility, is associated with certain challenges. In the context of antibacterials, resistance to sulfa drugs is a well-documented problem. researchgate.net Furthermore, sulfonamides are known to cause hypersensitivity reactions in a subset of the population, a factor that requires careful consideration during drug development. researchgate.net
Prospective Research Avenues
The structural characteristics of this compound open up numerous avenues for future investigation.
Future research would logically begin with the efficient and scalable synthesis of the target compound. A standard approach would involve the sulfonylation of thiomorpholine with 3-bromobenzenesulfonyl chloride in the presence of a base. Advanced synthetic methodologies could significantly improve this process.
Continuous Flow Synthesis: The use of continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing for synthesizing thiomorpholine and its derivatives. nih.govnih.gov A telescoped photochemical thiol-ene reaction followed by cyclization has been developed to produce thiomorpholine from inexpensive starting materials. researchgate.netchemrxiv.org
Click Chemistry: This powerful and versatile reaction could be used to couple the thiomorpholine sulfonamide core with other molecular fragments, enabling the rapid generation of a library of derivatives for screening. researchgate.net
Given the wide range of activities displayed by both thiomorpholines and sulfonamides, a broad screening campaign for this compound is warranted. Potential targets include those where related compounds have shown promise.
Table 2: Potential Biological Targets for Thiomorpholine Sulfonamides This table outlines potential therapeutic areas and specific molecular targets for future investigation.
| Therapeutic Area | Potential Target(s) | Rationale based on Parent Scaffolds |
|---|---|---|
| Infectious Diseases | Dihydropteroate Synthase (DHPS), Mycobacterium tuberculosis targets | The classical target for antibacterial sulfonamides; thiomorpholine derivatives show potent antitubercular activity. jchemrev.comnih.govnih.govnih.gov |
| Diabetes | Dipeptidyl peptidase IV (DPP-IV) | Certain thiomorpholine-bearing compounds are effective DPP-IV inhibitors. jchemrev.com |
| Inflammatory Diseases | Tumor Necrosis Factor-alpha Converting Enzyme (TACE) | Thiomorpholine sulfonamide hydroxamates are known TACE inhibitors for treating rheumatoid arthritis. nih.gov |
| Oncology | Carbonic Anhydrases, Protein Kinases | Sulfonamides are well-known carbonic anhydrase inhibitors, and many kinase inhibitors incorporate morpholine (B109124) or thiomorpholine. jchemrev.comresearchgate.netajchem-b.com |
| Cardiovascular Disease | Squalene (B77637) synthase | Thiomorpholine derivatives have shown hypolipidemic effects, potentially through inhibition of cholesterol synthesis. jchemrev.com |
Computational chemistry provides essential tools for accelerating the drug discovery process by predicting the properties and potential bioactivity of novel molecules like this compound. mdpi.com
Density Functional Theory (DFT): DFT calculations can be employed to determine the molecule's ground-state geometry, electronic structure, and vibrational frequencies. nih.govresearchgate.net This provides fundamental insights into its reactivity and spectroscopic characteristics.
Molecular Docking: Docking simulations can predict the binding mode and affinity of the compound against a panel of biological targets, such as bacterial DHPS, human carbonic anhydrase isozymes, or various kinases. nih.govmdpi.com These in silico studies help prioritize experimental screening efforts and guide the rational design of more potent and selective analogs.
ADMET Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the development process.
The clinical potential of the thiomorpholine sulfonamide class is significant. The sulfonamide scaffold is one of the most successful in the history of pharmaceuticals, with dozens of approved drugs for diverse indications including hypertension, diabetes, and infections. clevelandclinic.orgajchem-b.com The thiomorpholine moiety is also present in next-generation drug candidates, such as Sutezolid, an antibiotic in clinical trials for treating multidrug-resistant tuberculosis. researchgate.net
The combination of these two validated pharmacophores in a single molecule is a promising strategy. Further derivatization of the this compound structure could lead to new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. By systematically exploring the biological activities and optimizing the structure through modern drug design strategies, compounds from this class hold the potential for successful clinical translation to address unmet medical needs. nih.govajchem-b.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing sulfonated thiomorpholine derivatives like 4-(3-Bromo-benzenesulfonyl)-thiomorpholine?
- Methodological Answer : Sulfonated thiomorpholines are typically synthesized via nucleophilic substitution between bromobenzenesulfonyl chlorides and thiomorpholine. For example, analogous compounds (e.g., 4-(6-chloropyridin-3-ylsulfonyl)thiomorpholine) are prepared by reacting sulfonyl chlorides with thiomorpholine in polar aprotic solvents (e.g., DMF, acetonitrile) under basic conditions (e.g., NaOH) at elevated temperatures (60–80°C) . Optimization may involve adjusting stoichiometry or reaction time to improve yield.
Q. How can structural characterization of this compound be performed?
- Methodological Answer : Use a combination of:
- 1H/13C-NMR to confirm substituent positions (e.g., aromatic protons, sulfonyl group coupling).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve stereochemistry, as demonstrated for thiomorpholine derivatives in fungicidal studies .
- Example: A related compound, 4-(6-hydrazinylpyridin-3-ylsulfonyl)thiomorpholine, was characterized via 1H-NMR (δ 2.56–3.20 ppm for thiomorpholine protons) and elemental analysis .
Q. What is the role of the bromine substituent in the reactivity of this compound?
- Methodological Answer : The bromine atom at the 3-position of the benzene ring acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. It can be replaced by amines, alkoxides, or other nucleophiles under catalytic conditions (e.g., CuI in DMSO at 100°C). This reactivity is critical for generating derivatives for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodological Answer :
Perform docking studies using software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases, proteases).
Analyze pharmacophore models to identify key binding motifs (e.g., sulfonyl group for hydrogen bonding, bromine for hydrophobic pockets).
Validate predictions with in vitro assays (e.g., enzyme inhibition assays). Analogous thiomorpholine sulfonates show affinity for malarial targets like PfATP4, suggesting potential antiparasitic applications .
Q. How do oxidation conditions affect the metabolic stability of thiomorpholine derivatives?
- Methodological Answer : Thiomorpholine’s sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones. Controlled oxidation with agents like Oxone® (yielding sulfones) or mCPBA (yielding sulfoxides) can modulate metabolic stability. For example, 4-[4-(benzylamino)pyrimidin-2-yl]thiomorpholine 1,1-dioxide showed enhanced stability compared to its non-oxidized counterpart in pharmacokinetic studies .
Q. How can contradictory data on synthetic yields be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity, base strength, or temperature. For example:
- Solvent : DMF increases reaction rates but may cause decomposition; acetonitrile offers milder conditions.
- Base : NaOH vs. K2CO3 can alter nucleophilicity.
- Temperature : Higher temperatures (e.g., 80°C) improve kinetics but risk side reactions. Systematic DoE (Design of Experiments) is recommended to identify optimal parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
